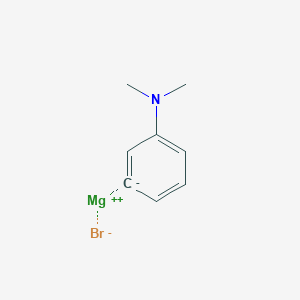
Chloromethyltrimethyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyltrimethyltin is an organotin compound with the chemical formula C4H11ClSn. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is known for its reactivity and is utilized in various chemical reactions, particularly in the field of organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloromethyltrimethyltin can be synthesized through the reaction of trimethyltin chloride with chloromethylating agents. One common method involves the use of chloromethyl methyl ether in the presence of a catalyst such as ferric chloride or zinc chloride . The reaction typically proceeds under mild conditions, with the chloromethylating agent being added dropwise to a solution of trimethyltin chloride in an inert solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, this compound is produced using similar methods but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation under reduced pressure, are common practices to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Chloromethyltrimethyltin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: this compound readily participates in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with this compound under mild conditions, often in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Tin oxides and chloromethane.
Reduction: Trimethyltin compounds and chloromethane.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Chloromethyltrimethyltin has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organotin compounds and as a precursor for the preparation of other organometallic reagents.
Biology: The compound is studied for its potential biological activity and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of organotin-based pharmaceuticals.
Mechanism of Action
The mechanism by which chloromethyltrimethyltin exerts its effects involves the interaction of the chloromethyl group with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to alterations in their structure and function. This reactivity is harnessed in synthetic chemistry to modify and create new compounds with desired properties.
Comparison with Similar Compounds
Chloromethyltrimethyltin is unique among organotin compounds due to its specific reactivity and the presence of the chloromethyl group. Similar compounds include:
Trimethyltin chloride: Lacks the chloromethyl group and has different reactivity.
Tetramethyltin: Contains an additional methyl group and exhibits different chemical behavior.
Tributyltin chloride: Has longer alkyl chains and is used in different applications, such as antifouling agents.
This compound stands out due to its versatility in synthetic applications and its potential for further functionalization.
Properties
IUPAC Name |
chloromethyl(trimethyl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2Cl.3CH3.Sn/c1-2;;;;/h1H2;3*1H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJYUUICSINMICU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00545724 |
Source


|
| Record name | (Chloromethyl)(trimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4554-90-9 |
Source


|
| Record name | (Chloromethyl)(trimethyl)stannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00545724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(p-Tolyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1610775.png)


![6,8-Dichloro-3-methylimidazo[1,2-a]pyrazine](/img/structure/B1610779.png)


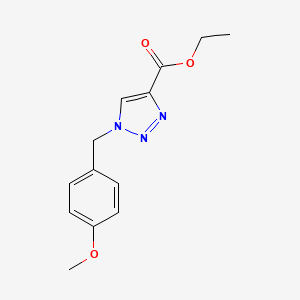
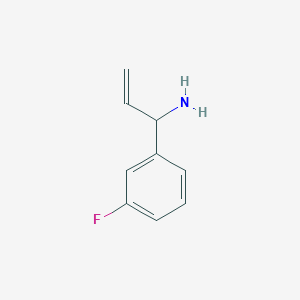
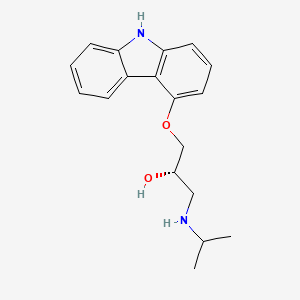
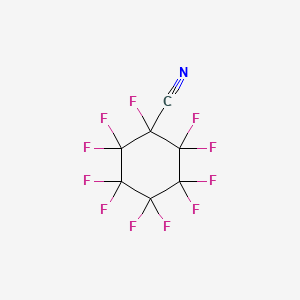
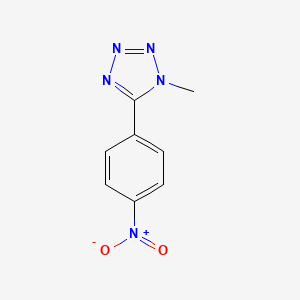
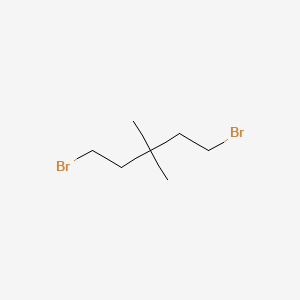
![4-(Chloromethyl)-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1610795.png)
